N-(4-ethylphenyl)-2-[6-[(4-ethylphenyl)carbamoylmethylsulfanyl]hexylsulfanyl]acetamide
Description
2-[(6-{[2-(4-ethylanilino)-2-oxoethyl]thio}hexyl)thio]-N-(4-ethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as thioethers, amides, and aromatic rings
Properties
Molecular Formula |
C26H36N2O2S2 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
2-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H36N2O2S2/c1-3-21-9-13-23(14-10-21)27-25(29)19-31-17-7-5-6-8-18-32-20-26(30)28-24-15-11-22(4-2)12-16-24/h9-16H,3-8,17-20H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
GQCOQSGYEBZZNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSCCCCCCSCC(=O)NC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-{[2-(4-ethylanilino)-2-oxoethyl]thio}hexyl)thio]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 2-(4-ethylanilino)-2-oxoethyl thioether, which is then reacted with a hexyl thioether derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-{[2-(4-ethylanilino)-2-oxoethyl]thio}hexyl)thio]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-[(6-{[2-(4-ethylanilino)-2-oxoethyl]thio}hexyl)thio]-N-(4-ethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-{[2-(4-ethylanilino)-2-oxoethyl]thio}hexyl)thio]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-{[2-(4-fluoroanilino)-2-oxoethyl]thio}hexyl)thio]-N-(4-fluorophenyl)acetamide
- 2-[(6-{[2-(4-methylanilino)-2-oxoethyl]thio}hexyl)thio]-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(6-{[2-(4-ethylanilino)-2-oxoethyl]thio}hexyl)thio]-N-(4-ethylphenyl)acetamide is unique due to the presence of ethyl groups on both the aniline and phenyl rings. These ethyl groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
